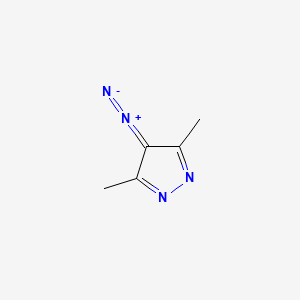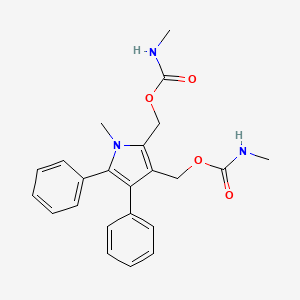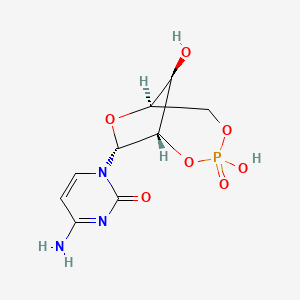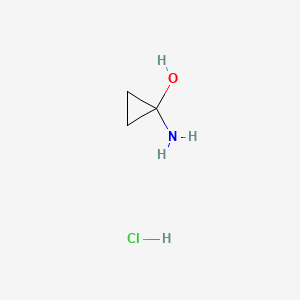
1-Aminocyclopropanol hydrochloride
Descripción general
Descripción
1-Aminocyclopropanol hydrochloride is a chemical compound with the molecular formula C3H8ClNO . It is related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .
Molecular Structure Analysis
The molecular structure of 1-Aminocyclopropanol hydrochloride consists of 3 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 109.555 Da and the monoisotopic mass is 109.029442 Da .
Aplicaciones Científicas De Investigación
Role in Ethylene Biosynthesis
ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Ethylene-Independent Growth Regulator
Recent evidence suggests that ACC plays a signaling role independent of ethylene biosynthesis . This indicates that ACC could have a broader role in plant growth and development beyond its function as an ethylene precursor .
Enhancing Stress Tolerance in Plants
Exogenous ethylene (ET) or its precursor, ACC, may increase stress tolerance of plants in long-term experiments . This could be particularly useful in agriculture, where plants are often exposed to various stress conditions .
Regulation of Photosynthetic Activity
ACC can control photosynthetic activity in plants . For example, ACC at low concentrations increased the net CO2 fixation rate (AN), however, at 100 µM, it triggered a parallel decline in stomatal conductance, AN and in the actual quantum yield of photosystem II .
Role in Reactive Oxygen or Nitrogen Species Accumulation
ACC can influence the accumulation of reactive oxygen or nitrogen species in plants . This could have implications for plant responses to environmental stresses, as these reactive species often play a role in stress responses .
Impact on Macroelement Content in Plants
ACC can affect the distribution and uptake of macroelements like potassium in plants . For instance, ACC at 0.01 µM changed K+ distribution between shoots and roots but at higher concentrations K+/86Rb+ uptake was inhibited .
Mecanismo De Acción
Target of Action
1-Aminocyclopropanol hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is a disubstituted cyclic α-amino acid . It is the precursor to the plant hormone ethylene . ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Mode of Action
ACC interacts with its targets, primarily ACC synthase and ACC oxidase, to produce ethylene . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Biochemical Pathways
ACC holds a key position in many physiological processes as it is the direct precursor in the biosynthesis of ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Pharmacokinetics
It is known that acc can be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The action of ACC results in a variety of effects at the molecular and cellular level. For example, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of ACC can be influenced by environmental factors. For example, ACC applied in hydroponic culture of tomato brought about concentration-dependent differences in plant responses . At low concentrations, ACC increased the net CO2 fixation rate, however, at higher concentrations, it triggered a parallel decline in stomatal conductance and in the actual quantum yield of photosystem II .
Propiedades
IUPAC Name |
1-aminocyclopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECWCYCEGPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54376-44-2 (Parent) | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207679 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropanol hydrochloride | |
CAS RN |
58939-46-1 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-aminocyclopropanol hydrochloride in the synthesis of coprine?
A1: 1-Aminocyclopropanol hydrochloride serves as a crucial intermediate in the synthesis of both coprine and O-ethylcoprine []. Its synthesis involves a multi-step process starting from L-glutamic acid derivatives. This compound is particularly important because it provides the core cyclopropane structure found in coprine, ultimately enabling the formation of the final toxin molecule through subsequent coupling and hydrolysis reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






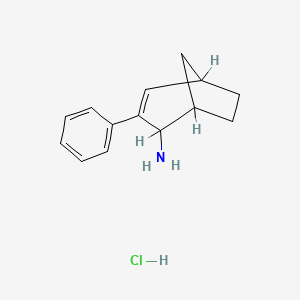

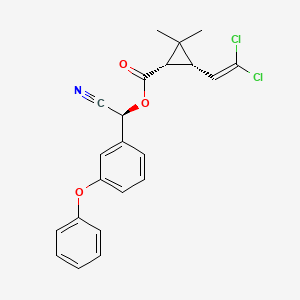

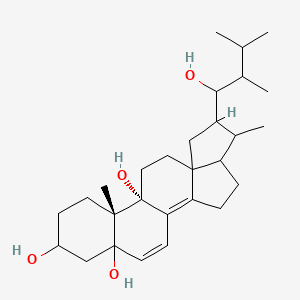
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
